3,7-dimethyl-3,7-diazabicyclo[3.3.1]nonane-1,5-diamine
Overview
Description
3,7-Dimethyl-3,7-diazabicyclo[331]nonane-1,5-diamine is a bicyclic organic compound with the molecular formula C9H18N2 It is a derivative of diazabicyclo[331]nonane, characterized by the presence of two nitrogen atoms in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-dimethyl-3,7-diazabicyclo[3.3.1]nonane-1,5-diamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,5-diaminopentane with formaldehyde and a suitable acid catalyst to form the bicyclic structure. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for large-scale synthesis. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered to enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonane-1,5-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The nitrogen atoms in the compound can participate in nucleophilic substitution reactions, where substituents such as alkyl or aryl groups replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Alkyl halides, aryl halides; reactions are conducted in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of amine derivatives with reduced nitrogen centers.
Substitution: Formation of N-alkyl or N-aryl derivatives.
Scientific Research Applications
3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonane-1,5-diamine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials, including polymers and catalysts.
Mechanism of Action
The mechanism by which 3,7-dimethyl-3,7-diazabicyclo[3.3.1]nonane-1,5-diamine exerts its effects depends on its specific application. In coordination chemistry, it acts as a bidentate ligand, coordinating to metal centers through its nitrogen atoms. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact molecular pathways involved can vary based on the specific context and target.
Comparison with Similar Compounds
Similar Compounds
3,7-Diazabicyclo[3.3.1]nonane: The parent compound without methyl substitutions.
3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonane-2,6-dione: A derivative with additional carbonyl groups.
1,5-Diphenyl-3,7-dimethyl-3,7-diazabicyclo[3.3.1]nonane: A derivative with phenyl substitutions.
Uniqueness
3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonane-1,5-diamine is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. These features influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Properties
IUPAC Name |
3,7-dimethyl-3,7-diazabicyclo[3.3.1]nonane-1,5-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N4/c1-12-4-8(10)3-9(11,5-12)7-13(2)6-8/h3-7,10-11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEYJKXLVEFGYIA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2(CC(C1)(CN(C2)C)N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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